molecular formula C17H16FN3O B7434227 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide

4-fluoro-N-(4-indazol-1-ylphenyl)butanamide

Cat. No.: B7434227
M. Wt: 297.33 g/mol
InChI Key: SDAGUGSIUUWUOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(4-indazol-1-ylphenyl)butanamide is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a fluorine atom, an indazole moiety, and a butanamide group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the indazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the butanamide group: This can be done through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry or other advanced techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

4-fluoro-N-(4-indazol-1-ylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The indazole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes. The fluorine atom enhances the compound’s stability and bioavailability, while the butanamide group contributes to its overall pharmacokinetic properties .

Comparison with Similar Compounds

4-fluoro-N-(4-indazol-1-ylphenyl)butanamide can be compared with other indazole derivatives, such as:

    4,4,4-trifluoro-N-(4-indazol-1-ylphenyl)butanamide: This compound features three fluorine atoms, which may result in different biological activities and chemical properties.

    N-(4-indazol-1-ylphenyl)butanamide: Lacking the fluorine atom, this compound may have different stability and bioavailability profiles.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

4-fluoro-N-(4-indazol-1-ylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O/c18-11-3-6-17(22)20-14-7-9-15(10-8-14)21-16-5-2-1-4-13(16)12-19-21/h1-2,4-5,7-10,12H,3,6,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAGUGSIUUWUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)NC(=O)CCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.